molecular formula C21H15F3N2O B11507731 3-Phenyl-2-(3-trifluoromethyl-phenyl)-2,3-dihydro-1H-quinazolin-4-one

3-Phenyl-2-(3-trifluoromethyl-phenyl)-2,3-dihydro-1H-quinazolin-4-one

Cat. No.: B11507731
M. Wt: 368.4 g/mol
InChI Key: UBABDSBGGPTTHU-UHFFFAOYSA-N
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Description

3-Phenyl-2-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroquinazolin-4-one is a complex organic compound characterized by the presence of a trifluoromethyl group and a tetrahydroquinazolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-2-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroquinazolin-4-one typically involves multiple steps. One common method includes the condensation of 3-(trifluoromethyl)benzaldehyde with aniline to form an imine intermediate. This intermediate is then subjected to cyclization under acidic conditions to yield the desired tetrahydroquinazolinone structure .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the cyclization process. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-2-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroquinazolin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced .

Scientific Research Applications

3-Phenyl-2-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroquinazolin-4-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-phenyl-2-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroquinazolin-4-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. This can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-phenyl-2-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroquinazolin-4-one apart is its unique tetrahydroquinazolinone core, which imparts distinct chemical and biological properties. This structure allows for a diverse range of chemical modifications, making it a versatile compound for various applications .

Properties

Molecular Formula

C21H15F3N2O

Molecular Weight

368.4 g/mol

IUPAC Name

3-phenyl-2-[3-(trifluoromethyl)phenyl]-1,2-dihydroquinazolin-4-one

InChI

InChI=1S/C21H15F3N2O/c22-21(23,24)15-8-6-7-14(13-15)19-25-18-12-5-4-11-17(18)20(27)26(19)16-9-2-1-3-10-16/h1-13,19,25H

InChI Key

UBABDSBGGPTTHU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC(=CC=C4)C(F)(F)F

Origin of Product

United States

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